3-chloro-2,2-dimethyl-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one
CAS No.: 920219-29-0
Cat. No.: VC7427552
Molecular Formula: C20H24ClN7O
Molecular Weight: 413.91
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 920219-29-0 |
|---|---|
| Molecular Formula | C20H24ClN7O |
| Molecular Weight | 413.91 |
| IUPAC Name | 3-chloro-2,2-dimethyl-1-[4-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]propan-1-one |
| Standard InChI | InChI=1S/C20H24ClN7O/c1-14-4-6-15(7-5-14)28-18-16(24-25-28)17(22-13-23-18)26-8-10-27(11-9-26)19(29)20(2,3)12-21/h4-7,13H,8-12H2,1-3H3 |
| Standard InChI Key | IWDGZAWCKXZMMG-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C(C)(C)CCl)N=N2 |
Introduction
Synthesis Pathway
The synthesis of this compound likely involves multiple steps:
-
Formation of the Triazolo[4,5-d]pyrimidine Core:
-
This involves cyclization reactions starting from appropriate precursors such as aminopyrimidines and azides.
-
-
Piperazine Substitution:
-
The triazolo[4,5-d]pyrimidine core is functionalized with a piperazine derivative.
-
-
Attachment of the 3-Chloro-2,2-Dimethylpropanone Unit:
-
Nucleophilic substitution or acylation reactions are employed to introduce the ketone functionality.
-
Optimized reaction conditions (e.g., temperature, solvents like ethanol or DMF) and catalysts (e.g., triethylamine or potassium carbonate) are critical for achieving high yields.
Characterization Techniques
The compound can be characterized using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR):
-
-NMR and -NMR provide insights into the chemical environment of protons and carbons in the molecule.
-
-
Mass Spectrometry (MS):
-
Confirms molecular weight and fragmentation patterns.
-
-
Infrared Spectroscopy (IR):
-
Identifies functional groups like ketones (C=O stretch) and aromatic systems.
-
-
X-ray Crystallography:
-
Determines the three-dimensional arrangement of atoms in crystalline samples.
-
Potential Applications
Due to its structural features, this compound may exhibit:
-
Pharmacological Activity:
-
The triazolo[4,5-d]pyrimidine scaffold is known for its role in antiviral, anticancer, and antimicrobial agents.
-
Piperazine derivatives often enhance bioavailability and receptor binding affinity.
-
-
Enzyme Inhibition:
-
The ketone group might interact with enzyme active sites via hydrogen bonding or covalent modification.
-
-
Drug Development:
-
Its complex architecture makes it a candidate for further optimization in medicinal chemistry programs targeting specific diseases.
-
Data Table
| Property | Details |
|---|---|
| Molecular Formula | CHClNO |
| Molecular Weight | ~389.89 g/mol |
| Functional Groups | Ketone, Chlorine, Piperazine, Triazole |
| Key Structural Features | Heterocyclic systems with aromatic substituents |
| Potential Applications | Antiviral, Anticancer, Antimicrobial |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume